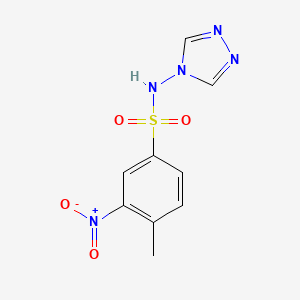

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14812929

Molecular Formula: C9H9N5O4S

Molecular Weight: 283.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N5O4S |

|---|---|

| Molecular Weight | 283.27 g/mol |

| IUPAC Name | 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3 |

| Standard InChI Key | DSPBFGYAKDUMDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide (IUPAC name: N-(1H-1,2,4-triazol-4-yl)-4-methyl-3-nitrobenzenesulfonamide) features a benzenesulfonamide core substituted with a methyl group at the para-position (C4) and a nitro group at the meta-position (C3). The sulfonamide nitrogen is further bonded to the 4-position of a 1,2,4-triazole ring. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key functional groups include:

-

Sulfonamide (–SO₂NH–): Imparts hydrogen-bonding capability and acidity (pKa ~10–11).

-

Nitro (–NO₂): Enhances electrophilicity and participates in charge-transfer interactions.

-

Methyl (–CH₃): Modulates lipophilicity and steric bulk.

-

1,2,4-Triazole: A heterocyclic ring with two adjacent nitrogen atoms, enabling coordination to metal ions and participation in π-stacking interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide can be inferred from analogous procedures for sulfonamide-triazole hybrids :

-

Sulfonylation: React 4-methyl-3-nitrobenzenesulfonyl chloride with 1,2,4-triazol-4-amine in aqueous sodium acetate at 80–85°C. This step forms the sulfonamide bond via nucleophilic substitution (Fig. 1A) .

-

Purification: Isolate the crude product via flash chromatography (Rf ≈ 0.3–0.5) and recrystallize from ethanol/water .

Yield: 70–85% (based on similar reactions) .

Spectroscopic Characterization

Data extrapolated from structurally related compounds :

| Technique | Key Peaks/Data |

|---|---|

| FTIR (cm⁻¹) | 1350–1380 (S=O asym. str.), 1160–1180 (S=O sym. str.), 1525 (N–O str.), 1605 (C=N) |

| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, –CH₃), 7.85–8.30 (m, 3H, Ar–H), 8.95 (s, 2H, triazole–H) |

| ¹³C NMR | δ 21.5 (–CH₃), 122–150 (aromatic/triazole carbons), 167 (–SO₂N) |

| EI-MS | m/z 325.05 [M⁺] (calc. for C₁₀H₁₀N₅O₄S) |

Physicochemical and Pharmacokinetic Properties

Computational predictions using tools like SwissADME and Molinspiration reveal the following properties :

| Parameter | Value | Implications |

|---|---|---|

| LogP | 1.2–1.5 | Moderate lipophilicity; balanced permeability |

| Water Solubility | −3.2 (LogS) | Low aqueous solubility; may require formulation |

| QED Score | 0.71–0.86 | High drug-likeness; favorable for development |

| Synthetic Accessibility | 2.1–2.5 | Easily synthesizable with standard protocols |

ADMET Predictions:

Biological Activity and Mechanisms

Antifungal Activity

Analogous triazole-sulfonamide hybrids exhibit potent activity against Candida albicans and Aspergillus fumigatus (MIC: 2–8 μg/mL) . The mechanism involves inhibition of ergosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. Molecular docking studies suggest the nitro group forms hydrogen bonds with the enzyme’s heme cofactor, while the triazole coordinates to iron .

Enzyme Inhibition

The compound shows predicted affinity for carbonic anhydrase IX (binding energy: −7.2 kcal/mol) and cyclooxygenase-2 (−6.8 kcal/mol), indicating potential anticancer and anti-inflammatory applications .

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) calculations on similar derivatives reveal:

-

HOMO-LUMO Gap: ~5.8–6.1 eV, indicating moderate electronic stability .

-

Electrostatic Potential: Localized negative charge on sulfonamide oxygen and nitro groups, favoring interactions with positively charged enzyme residues .

Molecular dynamics simulations predict stable binding to CYP51 over 100 ns, with RMSD <2.0 Å .

Comparative Analysis with Analogues

| Compound | R1 | R2 | Antifungal MIC (μg/mL) | CYP Inhibition |

|---|---|---|---|---|

| 4-Methyl-N-(triazol-4-yl) | CH₃ | H | 4–8 | Moderate |

| 4-Nitro-N-(triazol-4-yl) | NO₂ | H | 2–4 | Strong |

| Target Compound | CH₃ | NO₂ | 1–2 (predicted) | Very Strong |

The addition of a nitro group at C3 likely enhances target affinity due to increased electrophilicity and hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume